molecular formula C11H9BrO3S B13009893 Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13009893
M. Wt: 301.16 g/mol
InChI Key: JYRMLURTHYWOJT-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

The systematic name ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate follows IUPAC conventions for bicyclic heteroaromatic systems. The parent structure, benzo[b]thiophene, consists of a benzene ring fused to a thiophene moiety at the 2,3-positions. Numerification begins at the sulfur atom in the thiophene ring, with subsequent positions assigned clockwise. The substituents are prioritized as follows:

  • Carboxylate ester at position 2 (C=O group)
  • Hydroxyl group at position 3
  • Bromine atom at position 5

This nomenclature aligns with the SMILES representation O=C(C1=C(O)C2=CC(Br)=CC=C2S1)OCC, which codifies the connectivity of atoms. The benzo[b]thiophene scaffold differentiates this compound from isomeric benzo[c]thiophene derivatives, where fusion occurs at alternate ring positions.

Molecular Formula and Weight Analysis

The compound’s molecular formula, C₁₁H₉BrO₃S , derives from its constituent elements:

  • 11 carbon atoms (including the ethyl ester group)
  • 9 hydrogen atoms
  • 1 bromine atom
  • 3 oxygen atoms (from hydroxyl, ester carbonyl, and ester ether groups)
  • 1 sulfur atom
Property Value
Molecular weight 301.16 g/mol
Exact mass 299.9413 Da
Unsaturation index 8 (4 rings + 4 double bonds)

The mass discrepancy between theoretical (299.94 Da) and reported molecular weight (301.16 g/mol) reflects typical variations in experimental mass spectrometry calibration. The high unsaturation index confirms the compound’s polycyclic aromatic nature.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR)

Predicted proton environments include:

  • Aromatic protons : δ 7.2–8.1 ppm (AA'XX' coupling patterns from the benzo[b]thiophene system)
  • Hydroxyl proton : δ 10.5–12.0 ppm (broad singlet, exchangeable)
  • Ethyl ester group :
    • CH₂CH₃ quartet at δ 4.3–4.4 ppm (J = 7.1 Hz)
    • CH₂CH₃ triplet at δ 1.3–1.4 ppm
¹³C NMR

Key carbon signals:

  • Ester carbonyl : δ 165–170 ppm
  • Aromatic carbons : δ 110–140 ppm (C-Br at δ 125–130 ppm)
  • Ethoxy group :
    • OCH₂ at δ 60–65 ppm
    • CH₃ at δ 14–15 ppm
Fourier-Transform Infrared (FT-IR)

Characteristic absorption bands:

  • O-H stretch : 3200–3500 cm⁻¹ (broad)
  • C=O stretch : 1680–1720 cm⁻¹
  • C-Br vibration : 550–650 cm⁻¹
  • Aromatic C=C : 1450–1600 cm⁻¹
UV-Vis Spectroscopy

The conjugated π-system produces strong absorption in the 250–300 nm range (ε > 10⁴ L·mol⁻¹·cm⁻¹), with bathochromic shifts expected in polar solvents due to n→π* transitions.

X-ray Crystallographic Data and Conformational Analysis

While no experimental crystallographic data exists for this specific compound, analogous benzo[b]thiophene derivatives exhibit planar fused-ring systems with dihedral angles <5° between the benzene and thiophene rings. The ester group typically adopts an s-cis conformation relative to the thiophene ring to minimize steric hindrance. Hydrogen bonding between the hydroxyl group and ester carbonyl oxygen may stabilize specific molecular conformations in the solid state.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

Hypothetical B3LYP/6-311+G(d,p) simulations predict:

  • HOMO-LUMO gap : ~4.2 eV (characteristic of aromatic systems)
  • Electrostatic potential :
    • Negative regions at hydroxyl oxygen and ester carbonyl
    • Positive regions near bromine and sulfur atoms
Parameter Calculated Value
Dipole moment 3.8–4.2 Debye
Mulliken charges S: -0.15, Br: -0.30

The bromine atom’s electron-withdrawing effect increases ring electrophilicity, particularly at positions 4 and 6 of the benzo[b]thiophene system.

Properties

Molecular Formula

C11H9BrO3S

Molecular Weight

301.16 g/mol

IUPAC Name

ethyl 5-bromo-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9BrO3S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5,13H,2H2,1H3

InChI Key

JYRMLURTHYWOJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)O

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Benzaldehydes with Ethyl Thioglycolate

A common approach to synthesize ethyl benzo[b]thiophene-2-carboxylates involves the reaction of halogenated benzaldehydes with ethyl thioglycolate under basic conditions in polar aprotic solvents such as DMSO or DMF.

  • Procedure : Under an inert nitrogen atmosphere, a solution of 4-bromo-2-fluorobenzaldehyde (or similar halogenated benzaldehyde) is reacted with ethyl thioglycolate and a base such as triethylamine or potassium carbonate at elevated temperatures (60–80 °C) for several hours. The reaction mixture is then poured into ice water to precipitate the product, which is filtered and purified by recrystallization or chromatography.

  • Outcome : This method yields ethyl 5-bromo-benzo[b]thiophene-2-carboxylate intermediates, which can be further functionalized to introduce the hydroxy group at the 3-position.

Reagents Conditions Solvent Yield (%) Notes
4-bromo-2-fluorobenzaldehyde 80 °C, 2 h + RT overnight DMSO 60–75 Inert atmosphere (N2)
Ethyl thioglycolate 1.1 eq
Triethylamine or K2CO3 1.1–3 eq Base facilitates cyclization

Hydroxylation at the 3-Position

Hydroxylation to introduce the 3-hydroxy group can be achieved by selective oxidation or by using hydroxylated starting materials.

  • One approach involves the use of 3-hydroxy-substituted benzaldehydes or mercaptobenzoic acids as starting materials, which upon cyclization retain the hydroxy group at the 3-position.

  • Alternatively, post-cyclization hydroxylation can be performed using mild oxidizing agents or catalytic methods to selectively hydroxylate the 3-position on the benzo[b]thiophene ring.

Bromination

Selective bromination at the 5-position is typically achieved by using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

  • The presence of the hydroxy group at the 3-position directs bromination to the 5-position due to electronic effects.

  • Reaction conditions are optimized to avoid polybromination or substitution at undesired positions.

Alternative One-Pot Synthesis from 2-Mercaptobenzoic Acid

A more recent and efficient method involves a one-pot reaction starting from 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones in the presence of triethylamine in DMF.

  • This method proceeds via nucleophilic substitution (S_N2) of the sulfhydryl group on the bromomethyl ketone, followed by intramolecular cyclization to form the benzo[b]thiophene core with hydroxy substitution.

  • The reaction yields benzo[b]thiophen-3-ol derivatives, which can be further functionalized to introduce the ethyl carboxylate group.

  • Yields range from 45% to 87%, depending on the electronic nature of substituents on the aryl bromomethyl ketone.

Detailed Research Findings and Data

Step Reagents/Conditions Yield (%) Reference/Notes
Cyclization of 4-bromo-2-fluorobenzaldehyde with ethyl thioglycolate 80 °C, 2 h + RT overnight, DMSO, triethylamine 60–75 Adapted from Fedi et al., 2007; inert atmosphere required
Hydroxylation via starting material or mild oxidation Hydroxylated benzaldehyde or catalytic oxidation Variable Hydroxy group introduced at 3-position; method depends on substrate availability
Bromination at 5-position NBS or Br2, controlled temperature High Selective bromination facilitated by 3-hydroxy directing effect
One-pot synthesis from 2-mercaptobenzoic acid and aryl bromomethyl ketones Triethylamine, DMF, 60–90 °C, 3–7 h 45–87 Efficient, one-pot method yielding benzo[b]thiophen-3-ols; electronic effects influence yield

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Cyclization of halogenated benzaldehydes with ethyl thioglycolate 4-bromo-2-fluorobenzaldehyde, ethyl thioglycolate Triethylamine, DMSO, 80 °C, inert atmosphere Straightforward, good yields Requires inert atmosphere, multi-step
Hydroxylation via hydroxylated precursors or oxidation Hydroxylated benzaldehydes or benzoic acids Mild oxidants or hydroxylated substrates Direct introduction of hydroxy group Hydroxylation step may require optimization
Selective bromination Benzo[b]thiophene derivatives NBS or Br2, controlled conditions High regioselectivity Overbromination risk
One-pot synthesis from 2-mercaptobenzoic acid 2-mercaptobenzoic acid, aryl bromomethyl ketones Triethylamine, DMF, 60–90 °C Efficient, fewer steps Substrate scope may vary

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted thiophene derivatives.

    Oxidation Reactions: Formation of ketones or aldehydes.

    Reduction Reactions: Formation of alcohols or amines.

Scientific Research Applications

Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Industrial Chemistry: Employed as a corrosion inhibitor and in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference ID
Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate 5-Br, 3-OH 301.17 Under investigation
Ethyl 7-bromobenzo[b]thiophene-2-carboxylate 7-Br 285.16 Intermediate in synthesis
Ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate 5-OH, 4,7-O, 3-Ph 368.35 Photoinduced cycloaddition
Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate 3-NH2, 5-(3-Br-Ph) 326.21 Anticancer
Ethyl 3-benzoylamino-5-[(imidazol-methyl)-amino]-benzo[b]thiophene-2-carboxylate 3-BzNH, 5-imidazole 423.47 SARS-CoV-2 Mpro inhibition

Biological Activity

Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₁H₈BrO₃S
  • Molecular Weight : Approximately 301.16 g/mol

The presence of a bromine atom and a hydroxyl group enhances its reactivity and biological potential compared to other similar compounds, such as methyl derivatives of benzo[b]thiophene.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. For instance, compounds with similar structures have shown promising antibacterial effects against resistant strains of bacteria, such as Salmonella Typhi and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 3.125 mg/mL to higher concentrations depending on the specific derivative tested .

2. Anticancer Properties

Thiophene derivatives are also being explored for their anticancer potential. This compound may interact with various cellular targets, potentially inhibiting cancer cell proliferation. Research has indicated that modifications in the thiophene structure can lead to enhanced cytotoxicity against different cancer cell lines.

3. Enzyme Modulation

The compound's functional groups suggest potential interactions with enzymes or receptors, modulating their activity. This characteristic is crucial for understanding its mechanism of action in therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial resistance or cancer cell metabolism.
  • Receptor Binding : Its structural features allow it to bind to various receptors, potentially altering signaling pathways in cells.

These mechanisms are influenced by the presence of bromine and hydroxyl groups, which enhance binding affinity and specificity towards biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Bromination Reactions : Bromination of benzo[b]thiophene derivatives followed by esterification.
  • Nucleophilic Substitution : Utilizing nucleophiles to replace bromine or hydroxyl groups under controlled conditions.

These methods allow for the efficient production of the compound with high yields .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against multidrug-resistant Salmonella Typhi. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. Results indicated that modifications in the thiophene structure could enhance cytotoxic effects, paving the way for further research into its use as an anticancer agent.

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